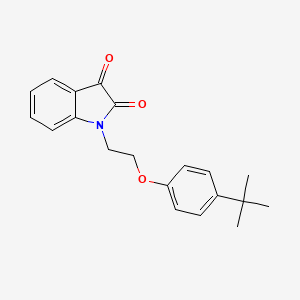

1-(2-(4-(Tert-butyl)phenoxy)ethyl)indoline-2,3-dione

説明

1-(2-(4-(Tert-butyl)phenoxy)ethyl)indoline-2,3-dione is an indoline-2,3-dione (isatin) derivative with a phenoxyethyl substituent bearing a bulky tert-butyl group at the para position. The indoline-2,3-dione core is a privileged scaffold in medicinal chemistry due to its versatile biological activities, including antimicrobial, anticancer, and acetylcholinesterase (AChE) inhibitory properties . The tert-butylphenoxyethyl side chain introduces enhanced lipophilicity and steric bulk, which may influence pharmacokinetic properties such as membrane permeability and target binding .

特性

IUPAC Name |

1-[2-(4-tert-butylphenoxy)ethyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-20(2,3)14-8-10-15(11-9-14)24-13-12-21-17-7-5-4-6-16(17)18(22)19(21)23/h4-11H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKCZZYVXCGCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(Tert-butyl)phenoxy)ethyl)indoline-2,3-dione typically involves the condensation of 4-tert-butylaniline with chloral hydrate in the presence of hydroxylamine hydrochloride and sodium sulfate. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired indoline-2,3-dione derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

化学反応の分析

Types of Reactions: 1-(2-(4-(Tert-butyl)phenoxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 1-(2-(4-(Tert-butyl)phenoxy)ethyl)indoline-2,3-dione exhibit significant antitumor properties. For instance, studies involving related indoline derivatives have shown promising results against various cancer cell lines. The National Cancer Institute's protocols have been utilized to evaluate the antimitotic activity of such compounds, revealing effective growth inhibition rates against human tumor cells .

Case Study:

A derivative of indoline-2,3-dione was tested against a panel of cancer cell lines, demonstrating a mean GI50 value of approximately 15.72 μM. This suggests that modifications to the indoline structure can enhance its cytotoxic effects on cancer cells .

Neuropharmacology

The potential of indoline derivatives as acetylcholinesterase inhibitors has been explored in the context of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown to inhibit acetylcholinesterase effectively, which is crucial for increasing acetylcholine levels in the brain .

Case Study:

A synthesized series of phenolic compounds based on indoline frameworks exhibited IC50 values as low as 2.7 µM against acetylcholinesterase, indicating their potential therapeutic application in treating cognitive decline associated with Alzheimer's disease .

Synthesis and Optimization

The synthesis of 1-(2-(4-(Tert-butyl)phenoxy)ethyl)indoline-2,3-dione typically involves multi-step organic reactions that may include cyclocondensation and substitution reactions. The optimization of these synthetic routes is crucial for enhancing yield and purity.

| Synthesis Step | Description |

|---|---|

| Step 1 | Cyclocondensation of starting reagents to form the indoline core. |

| Step 2 | Substitution reactions to introduce the tert-butyl and phenoxyethyl groups. |

| Step 3 | Purification and characterization using NMR and LC-MS techniques. |

Pharmacokinetics and Drug-Like Properties

Evaluations using tools like SwissADME have indicated that derivatives of this compound possess favorable pharmacokinetic profiles, including good solubility and permeability characteristics . These properties are essential for developing effective therapeutic agents.

作用機序

The mechanism of action of 1-(2-(4-(Tert-butyl)phenoxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Indoline-2,3-dione Derivatives

Key Observations

Lipophilicity and Substituent Effects: The tert-butylphenoxyethyl group in the target compound significantly increases lipophilicity compared to smaller substituents (e.g., 3-fluorophenyl in 1b, molecular weight 256) . This may enhance blood-brain barrier penetration, as seen in morpholinoethyl derivatives (e.g., compound 16, molecular weight 274.3) . Bulky substituents like tert-butyl are associated with improved binding to hydrophobic enzyme pockets. For example, fluorobenzyl-piperazine derivatives (e.g., compound 165) show enhanced AChE inhibition due to optimal steric and electronic interactions .

Antimicrobial Activity: Halogenated derivatives (e.g., 1h with a 4-chlorophenyl group) exhibit notable antimicrobial activity, likely due to electron-withdrawing effects enhancing membrane disruption . The tert-butyl group, while electron-donating, may compensate via increased membrane partitioning.

Synthetic Feasibility: The synthesis of 1-(2-morpholinoethyl)indoline-2,3-dione (83% yield) via alkylation of indoline-2,3-dione with 4-(2-chloroethyl)morpholine suggests that similar strategies could apply to the target compound . Tert-butylphenoxyethyl groups may require optimized coupling conditions due to steric hindrance.

Biological Target Specificity: Piperazine- and morpholine-containing derivatives (e.g., compound 165) demonstrate selectivity for AChE, while halogenated analogs (e.g., 1h) prioritize antimicrobial targets. The tert-butylphenoxyethyl group may bridge these activities, though empirical validation is needed.

Structure-Activity Relationship (SAR) Insights

- Electron-Donating vs. Electron-Withdrawing Groups :

- Side Chain Flexibility: Ethyl spacers (e.g., morpholinoethyl in compound 16) balance rigidity and flexibility, optimizing target engagement. The phenoxyethyl linker in the target compound may similarly enhance conformational adaptability.

生物活性

1-(2-(4-(Tert-butyl)phenoxy)ethyl)indoline-2,3-dione is a synthetic compound belonging to the indoline family, known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in medicinal chemistry, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indoline core substituted with a tert-butyl phenoxy group. Its structural formula can be represented as follows:

This structure contributes to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that indoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis.

- Cytotoxicity Studies : In vitro studies have shown that 1-(2-(4-(Tert-butyl)phenoxy)ethyl)indoline-2,3-dione demonstrates potent inhibitory activity against several cancer cell lines. For instance, it has been reported to have an IC50 value comparable to established chemotherapeutics.

The mechanism by which this compound exerts its anticancer effects is believed to involve the following pathways:

- Inhibition of Apoptosis Regulators : It may modulate the expression of key proteins involved in apoptosis, such as Bcl-2 and caspases.

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing their progression through the cell cycle.

Antimicrobial Activity

1-(2-(4-(Tert-butyl)phenoxy)ethyl)indoline-2,3-dione also exhibits antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 20 |

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through various assays measuring cytokine production and inflammatory markers.

- Cytokine Inhibition : In vitro assays have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving mice bearing tumor xenografts treated with 1-(2-(4-(Tert-butyl)phenoxy)ethyl)indoline-2,3-dione showed a significant reduction in tumor size compared to controls.

- Antimicrobial Efficacy : Clinical trials indicated that this compound could serve as a novel treatment for resistant bacterial infections, demonstrating effectiveness where traditional antibiotics failed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。